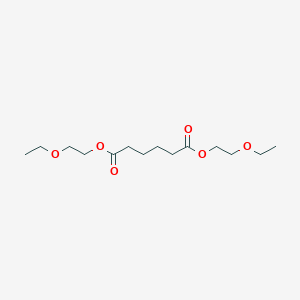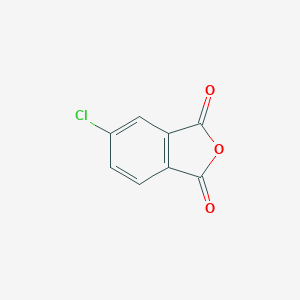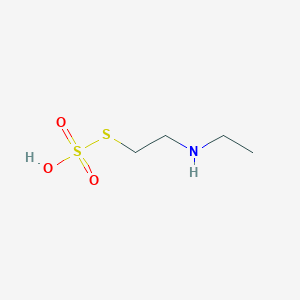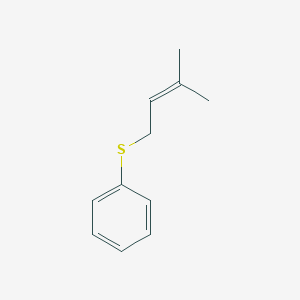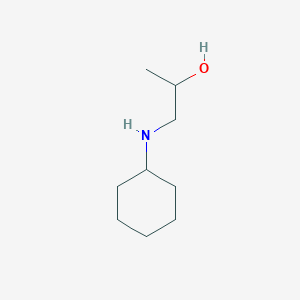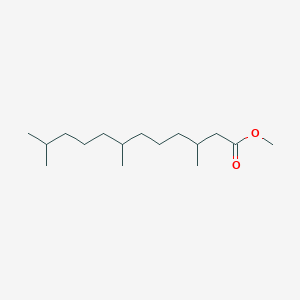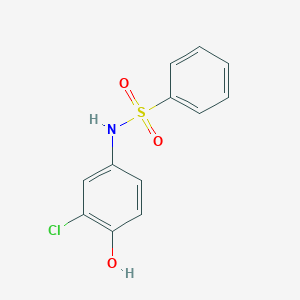
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide, also known as CHS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CHS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Effets Biochimiques Et Physiologiques
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. However, N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is also known to be unstable in certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide, including the development of more stable analogs with improved biological activity and the investigation of its potential use in combination with other anticancer agents. Further studies are also needed to elucidate the precise mechanism of action of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide can be achieved by various methods, including the reaction of 3-chloro-4-hydroxybenzenesulfonamide with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with aniline in the presence of a base such as sodium carbonate.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide has also been investigated for its potential use as an antibacterial and antifungal agent.
Propriétés
Numéro CAS |
51767-43-2 |
|---|---|
Nom du produit |
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Formule moléculaire |
C12H10ClNO3S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H |
Clé InChI |
AEQAEFWEYVSCIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Autres numéros CAS |
51767-43-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



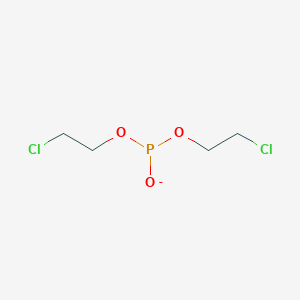
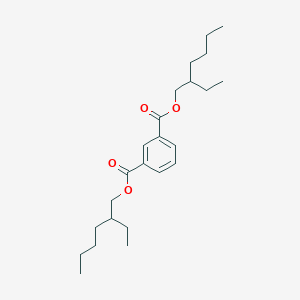
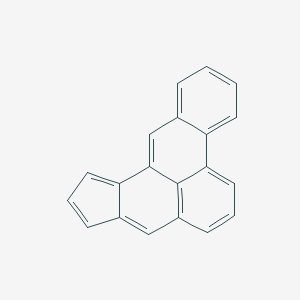
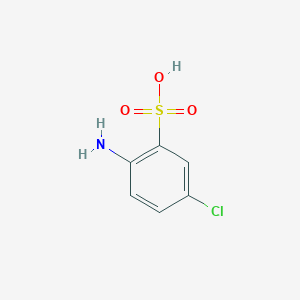
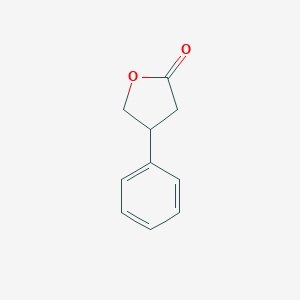
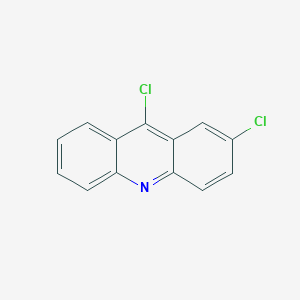
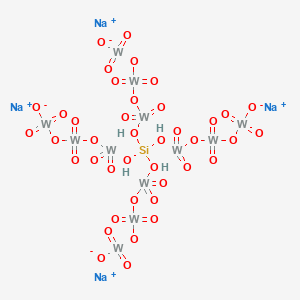
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
